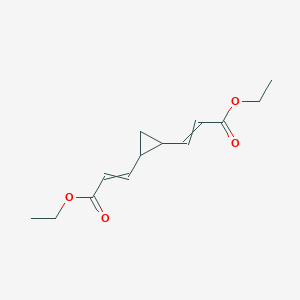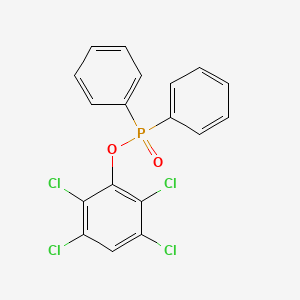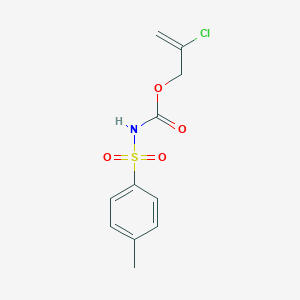![molecular formula C20H24N2O4 B14489814 Methyldesacetylcolchaminone [French] CAS No. 63917-73-7](/img/structure/B14489814.png)
Methyldesacetylcolchaminone [French]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyldesacetylcolchaminone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of colchicine, a well-known alkaloid used in medical treatments, particularly for gout and familial Mediterranean fever.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyldesacetylcolchaminone typically involves multiple steps, starting from colchicine. The process includes the removal of the acetyl group and the introduction of a methyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of Methyldesacetylcolchaminone follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyldesacetylcolchaminone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophiles used.
Aplicaciones Científicas De Investigación
Methyldesacetylcolchaminone has a wide range of applications in scientific research, including:
Biology: The compound is studied for its effects on cellular processes, particularly in relation to its parent compound, colchicine, which is known to affect microtubule formation.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating conditions similar to those treated with colchicine, such as gout and certain inflammatory diseases.
Industry: Methyldesacetylcolchaminone is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Methyldesacetylcolchaminone involves its interaction with cellular components, particularly microtubules. Similar to colchicine, it binds to tubulin, a protein that forms microtubules, inhibiting their polymerization and thus affecting cell division and other microtubule-dependent processes. This interaction disrupts the normal function of cells, leading to its therapeutic effects in conditions like gout and inflammatory diseases.
Comparación Con Compuestos Similares
Similar Compounds
Methyldesacetylcolchaminone is similar to other colchicine derivatives, such as:
Colchicine: The parent compound, widely used in medicine for its anti-inflammatory properties.
Desacetylcolchicine: Another derivative with similar biological activities but different pharmacokinetic properties.
Methyldesacetylcolchicine: A closely related compound with slight structural differences that may affect its biological activity.
Uniqueness
Methyldesacetylcolchaminone stands out due to its specific structural modifications, which may confer unique properties in terms of stability, solubility, and biological activity. These differences can make it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
63917-73-7 |
|---|---|
Fórmula molecular |
C20H24N2O4 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
7-amino-1,2,3-trimethoxy-10-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C20H24N2O4/c1-22-15-8-6-12-13(10-16(15)23)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3,(H,22,23) |
Clave InChI |
LAQDWSHXWXOTDO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)


![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)



![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)
![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)

